Noreugenin Noreugenin Noreugenin is a member of the class of chromones in which the 1,4-benzopyrone skeleton is substituted with a methyl group at position 2 and with hydroxy groups at positions 5 and 7. A natural product, it is found in Pisonia aculeata. It has a role as a plant metabolite. It is a member of chromones and a member of resorcinols. It is a conjugate acid of a noreugenin(1-).
Noreugenin is a natural product found in Pancratium maritimum, Pisonia aculeata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1013-69-0
VCID: VC21339593
InChI: InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

Noreugenin

CAS No.: 1013-69-0

Cat. No.: VC21339593

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Noreugenin - 1013-69-0

CAS No. 1013-69-0
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 5,7-dihydroxy-2-methylchromen-4-one
Standard InChI InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3
Standard InChI Key NCUJRUDLFCGVOE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(C=C(C=C2O1)O)O

Chemical Identity and Structure

Noreugenin is characterized by a chromone ring structure with specific functional group substitutions. It belongs to the class of chromones, specifically containing a 1,4-benzopyrone skeleton substituted with a methyl group at position 2 and hydroxy groups at positions 5 and 7.

Basic Chemical Information

ParameterValue
Chemical Name5,7-dihydroxy-2-methyl-4H-chromen-4-one
Common Synonyms5,7-Dihydroxy-2-methylchromone; 2-Methyl-5,7-dihydroxychromone
CAS Registry Number1013-69-0
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol

Structural Identifiers

Noreugenin's structure can be represented through various chemical notation systems:

Identifier TypeValue
InChIInChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3
SMILESO=C1C=C(OC=2C=C(O)C=C(O)C12)C
InChIKeyNCUJRUDLFCGVOE-UHFFFAOYSA-N

The chromone structure of noreugenin confers its chemical reactivity and biological properties, serving as a foundation for various derivatives with enhanced biological activities .

Physical and Chemical Properties

Noreugenin exhibits specific physical and chemical properties that influence its behavior in various environments and applications.

Physical Properties

PropertyValue
Physical StateSolid
ColorNot specified in literature
Melting Point248-250°C
Boiling Point394.6±42.0°C at 760 mmHg
Density1.5±0.1 g/cm³
Flash Point164.0±21.4°C

Solubility Profile

The solubility characteristics of noreugenin are important for its application in various research and pharmaceutical settings:

SolventSolubility
DMSO250 mg/mL (1300.93 mM)
Water< 0.1 mg/mL (insoluble)

These properties influence noreugenin's bioavailability and its potential pharmaceutical applications, particularly in formulation development .

Natural Sources and Occurrence

Noreugenin has been isolated from diverse plant sources across multiple botanical families, indicating its widespread distribution in the plant kingdom.

Plant Sources

Noreugenin has been identified in numerous plant species, including:

Plant SpeciesFamilyPlant Part
Hymenocallis littoralis Salisb.AmaryllidaceaeNot specified
Pisonia aculeataNyctaginaceaeNot specified
Pancratium maritimumAmaryllidaceaeNot specified
Aloe arborescensAsphodelaceaeNot specified

Additionally, noreugenin is found in various other plants including species from Schumanniophyton, Dysoxylum, and Nauclea genera .

Biosynthetic Origin

In plants, noreugenin is biosynthetically derived from the pentaketide pathway. It is formed through the condensation of one molecule of acetyl-CoA with four molecules of malonyl-CoA, followed by cyclization. This biosynthetic pathway serves as the foundation for the formation of more complex chromones and flavonoids in plants .

Synthesis and Production Methods

Various approaches have been developed for the synthesis and production of noreugenin, ranging from chemical synthesis to biotechnological methods.

Chemical Synthesis

Several chemical synthesis routes have been established for noreugenin:

  • Acid-catalyzed reactions

  • Base-catalyzed reactions

  • Microwave irradiation methods

  • Solid-support catalyst-assisted synthesis

These chemical approaches typically involve the formation of the chromone ring system followed by appropriate functionalization to generate the 5,7-dihydroxy-2-methyl substitution pattern .

Biotechnological Production

Recent advances in metabolic engineering have enabled the microbial production of noreugenin:

OrganismGenetic ModificationsProduction YieldReference
Corynebacterium glutamicum Nor2 C5 mufasO BCD1 P O6-iolT1 ∆pycMultiple metabolic pathway modifications53.32 mg/L (0.278 mM) in 24h

This biotechnological approach offers advantages over chemical synthesis, including higher stereoselectivity and environmentally friendly conditions. The engineered C. glutamicum strain incorporates metabolic pathway modifications to enhance malonyl-CoA availability, the key precursor for noreugenin biosynthesis .

Biological Activities and Pharmacology

Noreugenin demonstrates various biological activities that make it a compound of interest in pharmaceutical research.

Anti-inflammatory and Antioxidant Properties

Research has indicated that noreugenin possesses significant anti-inflammatory and antioxidant properties. These activities are attributed to its ability to modulate oxidative stress and inflammatory pathways, potentially through interactions with various enzymes and transcription factors involved in inflammatory responses .

Pharmaceutical Relevance

Noreugenin serves as a precursor for bioactive compounds with established pharmacological properties:

DerivativeRelationship to NoreugeninPharmaceutical Activity
KhellinDerived from noreugeninAnti-asthmatic
VisnaginDerived from noreugeninAnti-asthmatic

These furochromones derived from noreugenin have demonstrated clinical utility in respiratory conditions, highlighting the importance of noreugenin as a starting material for pharmacologically relevant compounds .

Research Applications

Noreugenin has been utilized in various research contexts beyond its direct biological activities.

As a Metabolic Reporter

In metabolic engineering research, noreugenin synthesis has been employed as a reporter system to evaluate intracellular malonyl-CoA availability. The dependency of noreugenin production on malonyl-CoA levels makes it valuable for assessing the impact of genetic modifications on central carbon metabolism in engineered microorganisms .

In Synthetic Chemistry

Noreugenin serves as a starting material for the synthesis of more complex natural products, particularly oxepinochromones:

Target CompoundClassSynthetic Strategy
PtaeroxylinOxepinochromoneSelective reaction of 7-hydroxyl group, allylation of 5-hydroxyl, Claisen rearrangement
PtaeroxylinolOxepinochromoneSimilar to ptaeroxylin synthesis with different functionalization
EranthinOxepinochromoneClaisen rearrangement to transfer allyl group from C-7 hydroxyl to C-8

These synthetic applications demonstrate the versatility of noreugenin as a building block for structurally diverse natural products .

Derivatives and Related Compounds

Noreugenin serves as the structural foundation for various natural and synthetic derivatives with enhanced or altered biological properties.

Chromone Alkaloids

Several chromone alkaloids incorporate the noreugenin scaffold with additional nitrogenous functionalities:

CompoundStructure RelationshipSource
Piperidinone noreugeninNoreugenin with piperidinone moietySchumanniophyton problematicum
N-methyl derivative of piperidinone noreugeninMethylated piperidinone noreugeninSchumanniophyton problematicum
RohitukineRelated chromone alkaloidMultiple plant sources including Dysoxylum binectariferum

These compounds exhibit diverse biological activities, including neuropsychopharmacological effects in the case of derivatives from Schumanniophyton problematicum .

Structural Relationship to Flavonoids

Noreugenin's chromone core structure is closely related to that of flavonoids, differing primarily in the absence of a phenyl substituent at the C-2 position. This structural similarity explains the common biosynthetic origin and related biological activities of chromones and flavonoids .

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